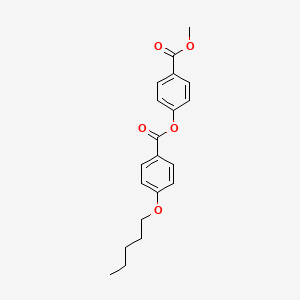
4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate is an organic compound with a complex structure that includes both methoxycarbonyl and pentyloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(methoxycarbonyl)phenylboronic acid and 4-(pentyloxy)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate involves its interaction with molecular targets through its functional groups. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pentyloxy group can enhance the compound’s lipophilicity, facilitating its passage through lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxycarbonyl)phenyl 4-(butyloxy)benzoate
- 4-(Methoxycarbonyl)phenyl 4-(hexyloxy)benzoate
- 4-(Methoxycarbonyl)phenyl 4-(octyloxy)benzoate
Uniqueness
4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate is unique due to the specific length of its pentyloxy chain, which can influence its physical and chemical properties, such as solubility and melting point. This makes it particularly suitable for certain applications where these properties are critical .
Propriétés
Numéro CAS |
50649-69-9 |
|---|---|
Formule moléculaire |
C20H22O5 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(4-methoxycarbonylphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-3-4-5-14-24-17-10-6-16(7-11-17)20(22)25-18-12-8-15(9-13-18)19(21)23-2/h6-13H,3-5,14H2,1-2H3 |
Clé InChI |
RFEUAKCQGNEFOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
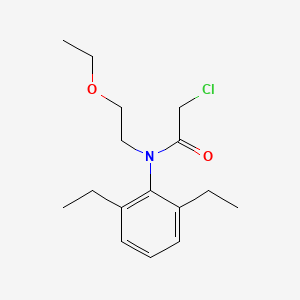
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
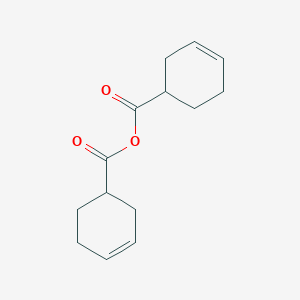
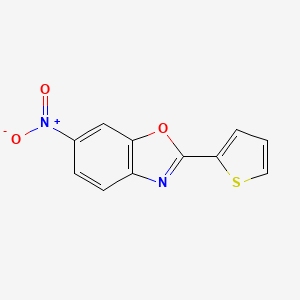
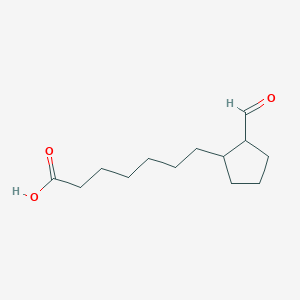
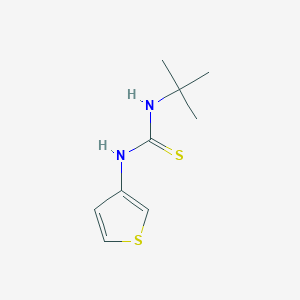


![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

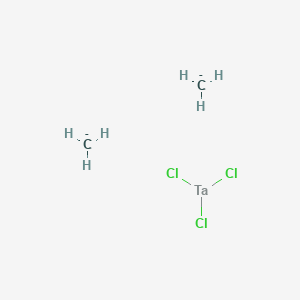
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)

